molecular formula C7H18ClN B1435824 3,3-Dimethylpentan-1-amine hydrochloride CAS No. 89979-66-8

3,3-Dimethylpentan-1-amine hydrochloride

Cat. No.: B1435824
CAS No.: 89979-66-8
M. Wt: 151.68 g/mol
InChI Key: QAFZQTIWUWAHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylpentan-1-amine hydrochloride (CAS 1955553-45-3) is a chiral amine compound with the molecular formula C7H18ClN and a molecular weight of 151.68 g/mol . This branched organic compound features a pentan-1-amine backbone substituted with two methyl groups at the 3-position, forming a sterically hindered structure that is supplied as a stable hydrochloride salt to enhance its shelf-life and solubility in polar solvents . In scientific research, this chemical serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical development . Its biological activity is primarily linked to interactions with neurotransmitter systems; research indicates that similar amine compounds can influence the levels of key neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function . The amine group in the compound can form hydrogen bonds and ionic interactions with various biological receptors and enzymes, potentially modulating their activity . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

3,3-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(2,3)5-6-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZQTIWUWAHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Procedures

Formation of the Hydrochloride Salt

The most common and reliable method for preparing 3,3-dimethylpentan-1-amine hydrochloride is the direct reaction of the free base with hydrochloric acid.

Stepwise Procedure:
Step Description Typical Conditions Notes
1 Dissolve 3,3-dimethylpentan-1-amine in a suitable solvent (e.g., diethyl ether, ethanol) Room temperature Solvent should dissolve both reactants
2 Slowly add hydrochloric acid (usually as a concentrated aqueous or ethanolic solution) under stirring 0–25°C Control addition to avoid exothermic spikes
3 Formation of the hydrochloride salt precipitate Continue stirring Precipitate may form immediately or after cooling
4 Isolate the solid by filtration Ambient Wash with cold solvent to remove impurities
5 Dry the product under vacuum or in a desiccator Room temperature Ensures removal of residual solvent and moisture

Representative Reaction:
$$
\text{C}7\text{H}{17}\text{N} + \text{HCl} \rightarrow \text{C}7\text{H}{18}\text{NCl}
$$

Industrial Considerations
  • Large-scale synthesis may require optimization of temperature, pressure, and reactant concentrations to maximize yield and purity.
  • Multiple purification steps (recrystallization, washing) are often implemented to remove by-products and residual starting materials.

Data Table: Preparation Summary

Parameter Typical Laboratory Scale Industrial Scale
Starting Material 3,3-Dimethylpentan-1-amine 3,3-Dimethylpentan-1-amine
Acid Source Hydrochloric acid (HCl) Hydrochloric acid (HCl)
Solvent Diethyl ether, ethanol Ethanol, isopropanol, water
Temperature 0–25°C 0–40°C
Reaction Time 0.5–2 hours 1–4 hours
Isolation Filtration, drying Filtration, centrifugation, drying
Typical Yield 80–95% 85–98%
Purification Recrystallization Recrystallization, washing
Final Product Form White crystalline solid White crystalline solid

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Major Synthetic Routes:

  • Reductive Amination : This classical method involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents.
  • Nucleophilic Substitution : The amine can participate in nucleophilic substitution reactions with alkyl halides.
  • Transition Metal-Catalyzed Reactions : Modern approaches utilize transition metals to facilitate C-H functionalization and other complex transformations.

Organic Chemistry

3,3-Dimethylpentan-1-amine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex organic molecules and is involved in various chemical reactions due to its nucleophilic properties.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities:

  • Biological Activity : Research indicates that it may interact with adrenergic receptors, influencing neurotransmitter release and modulating physiological responses such as energy expenditure and appetite suppression.
  • Drug Development : It is being investigated as a precursor for synthesizing biologically active molecules, potentially leading to new therapeutic agents.

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Catalysis : It can act as a catalyst in various chemical processes, enhancing reaction rates and selectivity.
  • Polymer Production : Used as a stabilizer in the production of specialty chemicals and polymers.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : It may bind to adrenergic receptors, influencing metabolic pathways.
  • Cyclic AMP Pathway : Enhances cyclic AMP levels, promoting lipolysis and fat oxidation.

Stimulant Effects

Research suggests that this compound exhibits stimulant properties similar to amphetamines, which has led to its use in dietary supplements aimed at weight loss and performance enhancement. However, these effects raise concerns regarding cardiovascular safety due to potential increases in heart rate and blood pressure.

Case Study 1: Stimulant Properties

A study conducted on the stimulant effects of this compound showed significant increases in energy levels among participants who incorporated it into their dietary regimen. The findings indicated potential applications in athletic performance enhancement but also highlighted risks related to cardiovascular health.

Case Study 2: Drug Development

Research aimed at synthesizing novel pharmaceutical compounds using this compound has yielded promising results. The compound's unique structure allows for modifications that enhance biological activity against specific targets in disease models.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,3-dimethylpentan-1-amine hydrochloride with structurally related aliphatic amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Stability/Solubility Applications/Notes
3,3-Dimethylpentan-1-amine HCl C₇H₁₈N·HCl 163.68* Two methyl groups at C3 Likely stable at low temps Synthetic intermediate, potential CNS agent
1,3-Dimethylbutylamine HCl () C₆H₁₅N·HCl 137.7 Methyl groups at C1 and C3 Stable ≥5 years at -20°C Synthetic stimulant in supplements
3-Chloro-N,N-dimethylpropan-1-amine HCl () C₅H₁₃Cl₂N 170.07 Chloro at C3, dimethylamino group Hydroscopic; polar solvents Pharmaceutical intermediate
3-Methoxy-3-methylbutan-1-amine HCl () C₆H₁₅NO·HCl 169.66 Methoxy and methyl at C3 Sensitive to hydrolysis Neurological research (analog to memantine derivatives)
3,3-Dimethylcyclobutan-1-amine HCl () C₆H₁₄ClN 135.64 Cyclic structure with C3 methyl groups Requires inert storage Specialty chemical synthesis

*Calculated based on formula.

Key Observations:
  • Branching vs. Cyclic Structures : The linear 3,3-dimethylpentan-1-amine offers flexibility in synthetic modifications compared to the rigid cyclic analog (), which may limit its reactivity in certain reactions .
  • Stability : Methoxy-substituted amines () are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s methyl groups likely confer greater stability .

Contrasting Features

  • Solubility : The chloro-substituted analog () exhibits higher water solubility due to its polar Cl group, whereas the target compound’s hydrophobicity may favor membrane permeability in drug design .

Biological Activity

3,3-Dimethylpentan-1-amine hydrochloride, also known as 1-amino-3,3-dimethylpentane hydrochloride, is a branched-chain aliphatic amine that has gained attention in various fields of research due to its potential biological activities. This compound is structurally characterized by its unique branched configuration, which influences its interaction with biological systems.

  • Molecular Formula : C₇H₁₉N·HCl
  • Molecular Weight : 155.70 g/mol (including hydrochloride)
  • Structure : The compound features a branched chain with an amine functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group in the structure allows for:

  • Hydrogen Bonding : Facilitating interactions with proteins and nucleic acids.
  • Ionic Interactions : Modulating the activity of enzymes and receptors, potentially influencing metabolic pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, in vitro assays have shown varying degrees of cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer metabolism. For example, modifications in similar amine compounds have demonstrated inhibition of MDH1 and MDH2 enzymes, suggesting potential pathways for therapeutic application .
  • Neuropharmacological Effects : There is ongoing research into the neuropharmacological effects of branched amines like this compound. Its structural similarity to other psychoactive compounds raises interest in its potential effects on neurotransmitter systems .

Case Study 1: Cytotoxicity Assessment

A study conducted on A549 cells revealed that this compound exhibited significant cytotoxic effects with an IC50 value of approximately 2.1 µM. This indicates a potent ability to inhibit cell proliferation in lung cancer models .

Case Study 2: Enzyme Interaction Studies

In a comparative analysis involving similar compounds, researchers found that modifications to the alkyl chain significantly influenced the inhibitory activity against MDH enzymes. The presence of branched alkyl chains was critical for maintaining dual inhibitory activity against both MDH1 and MDH2 enzymes .

Data Table: Biological Activity Overview

Activity TypeObserved EffectIC50 (µM)Reference
CytotoxicityA549 cell inhibition2.1
Enzyme InhibitionMDH1/MDH2 inhibitionVaries (up to 6.18)
NeuropharmacologicalPotential psychoactivityNot quantified

Q & A

Basic Questions

Q. What are the standard laboratory methods for synthesizing 3,3-Dimethylpentan-1-amine hydrochloride?

  • Methodology :

Amine Formation : Start with 3,3-dimethylpentan-1-amine, synthesized via reductive amination of 3,3-dimethylpentanal using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen .

Hydrochloride Salt Formation : React the free amine with concentrated hydrochloric acid (HCl) in anhydrous ethanol. Stir at room temperature for 2 hours, then concentrate under reduced pressure to precipitate the hydrochloride salt .

Purification : Recrystallize from ethanol/ether to achieve >95% purity. Confirm purity via melting point (mp: ~140–144°C, similar to structurally related compounds) and NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., δ 1.02 ppm for geminal dimethyl groups, δ 3.8–4.0 ppm for amine protons) .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm molecular formula (C₇H₁₈ClN).
  • HPLC with UV Detection : Assess purity using a C18 column and acetonitrile/water mobile phase (retention time ~6.2 min under optimized conditions) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for high yield and scalability?

  • Methodological Approaches :

  • Continuous Flow Reactors : Replace batch processes with flow systems to enhance reaction control (e.g., precise HCl addition rates, reduced side reactions) .
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, HCl stoichiometry) to identify optimal conditions. For example, increasing HCl concentration from 1.0 to 1.2 equivalents improved yield by 12% in related amine hydrochlorides .

Q. How can contradictions in reaction data (e.g., unexpected byproducts) be resolved during synthesis?

  • Troubleshooting Strategies :

Mechanistic Studies : Use DFT calculations to model reaction pathways. For instance, trace water in ethanol may hydrolyze intermediates, leading to ketone byproducts .

In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., imine formation during reductive amination) .

Advanced Chromatography : Use LC-MS to identify low-abundance impurities (e.g., dimerization products from amine oxidation) .

Q. What are the applications of this compound in medicinal chemistry research?

  • Research Applications :

  • Neurological Drug Development : Acts as a precursor for NMDA receptor antagonists. Functionalize the amine group via nucleophilic substitution to create analogs with improved blood-brain barrier permeability .
  • Enzyme Inhibition Studies : Modify the alkyl chain to investigate steric effects on acetylcholinesterase binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpentan-1-amine hydrochloride
Reactant of Route 2
3,3-Dimethylpentan-1-amine hydrochloride

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